2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a combination of imidazole, thiazole, and bromophenyl groups
Preparation Methods
The synthesis of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting 4-bromobenzaldehyde with benzylamine and glyoxal under acidic conditions.
Thiazole Ring Formation: The thiazole ring is formed by reacting 2-aminothiazole with chloroacetyl chloride.
Coupling Reaction: The imidazole and thiazole rings are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Product Formation: The final product is obtained by reacting the coupled intermediate with acetic anhydride and a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole or thiazole rings.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-BROMOPHENYL)-5-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE include:
2-(4-Bromophenyl)-5-phenyl-1H-imidazole: Lacks the thiazole and acetylamide groups, making it less versatile in terms of chemical reactivity and biological activity.
N-(1,3-Thiazol-2-yl)acetamide: Lacks the imidazole and bromophenyl groups, resulting in different chemical and biological properties.
4-(4-Bromophenyl)-5-phenyl-1H-imidazole-2-thiol:
The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[[2-(4-bromophenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4OS2/c21-15-8-6-14(7-9-15)18-24-17(13-4-2-1-3-5-13)19(25-18)28-12-16(26)23-20-22-10-11-27-20/h1-11H,12H2,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSPVSHQRNHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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